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molecular formula C10H7BrO2 B1273798 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One CAS No. 23489-36-3

1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One

Cat. No. B1273798
M. Wt: 239.06 g/mol
InChI Key: NVRNCBWTEDOAQA-UHFFFAOYSA-N
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Patent
US06329389B1

Procedure details

Pyridinium bromide perbromide (20 g) was added to a THF solution (200 ml) of 2-acetylbenzofuran (8.35 g). The reaction mixture was stirred at room temperature for 20 minutes. The precipitated crystals were collected by filtration, and the filtrate was concentrated. The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=4/1) to obtain the entitled compound (6.5 g).
[Compound]
Name
Pyridinium bromide perbromide
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C=C[NH+]=CC=1.[Br:7][Br-]Br.[C:10]([C:13]1[O:14][C:15]2[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=2[CH:17]=1)(=[O:12])[CH3:11]>C1COCC1>[Br:7][CH2:11][C:10]([C:13]1[O:14][C:15]2[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=2[CH:17]=1)=[O:12] |f:0.1|

Inputs

Step One
Name
Pyridinium bromide perbromide
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
8.35 g
Type
reactant
Smiles
C(C)(=O)C=1OC2=C(C1)C=CC=C2
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=4/1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrCC(=O)C=1OC2=C(C1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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